molecular formula C14H13F4NO B2589214 N-[1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-ynamide CAS No. 2411199-57-8

N-[1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-ynamide

Cat. No.: B2589214
CAS No.: 2411199-57-8
M. Wt: 287.258
InChI Key: NGKDWTMBCOHLPH-UHFFFAOYSA-N
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Description

N-[1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-ynamide is a synthetic organic compound characterized by the presence of fluorine atoms and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-ynamide typically involves multiple steps, starting with the preparation of the key intermediate compounds. One common approach involves the reaction of 2-fluoro-4-(trifluoromethyl)benzaldehyde with ethylamine to form the corresponding imine. This imine is then reduced to the amine using a reducing agent such as sodium borohydride. The resulting amine is subsequently reacted with but-2-ynoic acid chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-ynamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-[1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-ynamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-ynamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific pathways, such as those involved in inflammation or cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    N-[1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-ynamide: shares similarities with other fluorinated compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a trifluoromethyl group and a but-2-ynamide moiety allows for unique interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[1-[2-fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F4NO/c1-4-5-13(20)19(3)9(2)11-7-6-10(8-12(11)15)14(16,17)18/h6-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKDWTMBCOHLPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N(C)C(C)C1=C(C=C(C=C1)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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